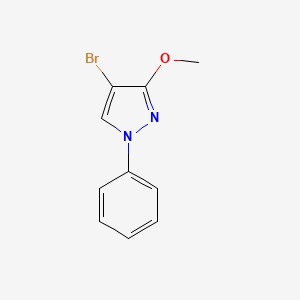
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a phenyl group at the 1st position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole typically involves the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol. This reaction is carried out using sodium hydride and methyl iodide in an alkaline medium. The reaction proceeds with good yield, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Cross-Coupling Products: Complex heterocyclic compounds and biaryl systems are common products of cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the synthesis of materials for non-linear optics and other advanced materials.
Mecanismo De Acción
The specific mechanism of action for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole depends on its applicationFor example, some pyrazole compounds inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the methoxy and phenyl groups, making it less complex.
3-Methoxy-1-phenyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.
1-Phenyl-1H-pyrazole: Lacks both the bromine and methoxy groups, making it a simpler structure.
Uniqueness
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new biologically active compounds .
Propiedades
Número CAS |
168820-17-5 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
4-bromo-3-methoxy-1-phenylpyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-9(11)7-13(12-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
QXBDYMULAJTADX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN(C=C1Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
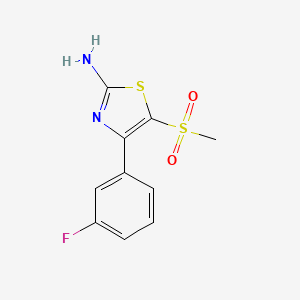
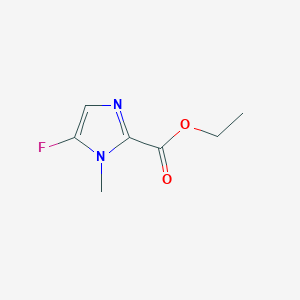
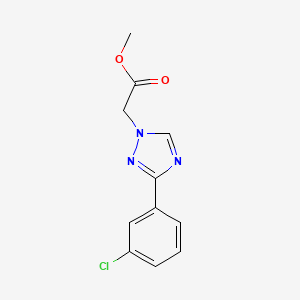
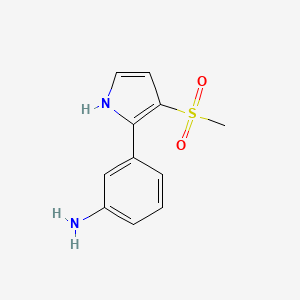
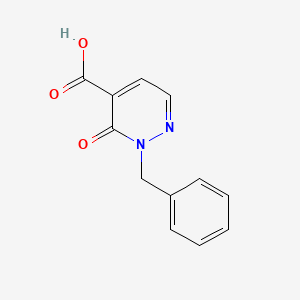
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
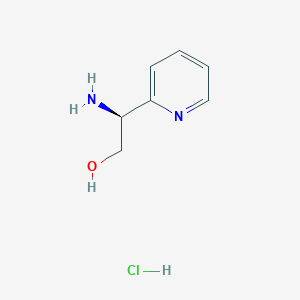

![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
